3-[(2-METHOXYETHYL)AMINO]-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
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Overview
Description
3-[(2-METHOXYETHYL)AMINO]-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound that features a sulfonyl group attached to a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-METHOXYETHYL)AMINO]-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the (2-methoxyethyl)amine Group: This step may involve nucleophilic substitution reactions where the amine group is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the sulfonyl group to a sulfide.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce sulfides.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Materials Science: In the development of new materials with specific properties.
Biological Studies: As a probe or reagent in biochemical assays.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
3-[(2-METHOXYETHYL)AMINO]-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE: can be compared with other sulfonyl-containing compounds or tetrahydrothiophene derivatives.
Sulfonyl Compounds: Such as sulfonamides, which are widely used in medicinal chemistry.
Tetrahydrothiophene Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties.
Properties
IUPAC Name |
(3S,4R)-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S2/c1-11-3-5-12(6-4-11)22(18,19)14-10-21(16,17)9-13(14)15-7-8-20-2/h3-6,13-15H,7-10H2,1-2H3/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMFJDLCOSNXOE-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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